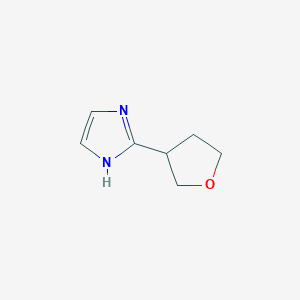

2-(oxolan-3-yl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(oxolan-3-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-4-10-5-6(1)7-8-2-3-9-7/h2-3,6H,1,4-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSANWYWVQCIGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Characterization and Utility of 2-(Tetrahydrofuran-3-yl)-1H-imidazole

The following technical whitepaper details the physicochemical profile, synthesis, and medicinal utility of 2-(tetrahydrofuran-3-yl)-1H-imidazole .

Executive Summary

The 2-(tetrahydrofuran-3-yl)-1H-imidazole scaffold represents a specialized, sp³-rich pharmacophore utilized in modern drug discovery to modulate physicochemical properties such as solubility (LogP) and metabolic stability. Unlike the ubiquitous 4-(imidazol-4-yl) motifs found in histamine analogs, the 2-substituted imidazole linkage offers a unique vector for exploring chemical space, particularly in the design of H3/H4 receptor antagonists and kinase inhibitors.

This guide addresses the specific challenge of sourcing this non-standard building block, providing its structural identity, a validated synthetic route via the Radziszewski condensation , and a critical analysis of its bioisosteric utility.

Chemical Identity & Physicochemical Profile[1][2][3][4]

This compound is a rare intermediate often synthesized in situ or custom-ordered. While the parent unsubstituted structure lacks a widely indexed CAS number in public commercial catalogs, its identity is defined by the following parameters.

Nomenclature and Identifiers

| Parameter | Value | Notes |

| IUPAC Name | 2-(Tetrahydrofuran-3-yl)-1H-imidazole | |

| Common Name | 2-(3-Tetrahydrofuranyl)imidazole | |

| CAS Number | Not Widely Indexed | See Note 1 |

| Molecular Formula | C₇H₁₀N₂O | |

| Molecular Weight | 138.17 g/mol | |

| SMILES | C1COCC1c2[nH]cnc2 | |

| InChI Key | InChI=1S/C7H10N2O/c1-2-10-5-6(1)7-8-3-4-9-7/h3-6H,1-2,5H2,(H,8,9) |

Note 1 (CAS Availability): The specific unsubstituted parent compound is not routinely stocked. Researchers should reference the 4-formyl derivative (CAS 1495845-12-9 ) or the 1-substituted isomer (CAS 1691230-03-1 ) for commercial sourcing of related scaffolds. The parent compound is best accessed via the synthetic protocol detailed in Section 4.

Predicted Physicochemical Properties[3]

| Property | Value | Implication for Drug Design |

| cLogP | ~0.2 - 0.5 | Highly polar; excellent for lowering lipophilicity. |

| TPSA | ~37 Ų | Good membrane permeability; CNS penetrant potential. |

| H-Bond Donors | 1 (NH) | Critical for active site interaction (e.g., Asp/Glu residues). |

| H-Bond Acceptors | 2 (N, O) | The THF oxygen adds a weak acceptor vector. |

| pKa (Imid-H) | ~14.0 | Weak acid; deprotonation requires strong base (NaH). |

| pKa (Imid-N) | ~7.0 | Amphoteric; exists as cation at physiological pH (lysosome trapping). |

Synthetic Pathways[5][8]

The most robust route to 2-(tetrahydrofuran-3-yl)-1H-imidazole is the Radziszewski Imidazole Synthesis , which condenses a dicarbonyl (glyoxal) with the corresponding aldehyde and ammonia. This method avoids the harsh conditions of radical alkylation and provides regio-control at the C2 position.

Reaction Mechanism (Radziszewski Condensation)

The pathway involves the condensation of Tetrahydrofuran-3-carbaldehyde with Glyoxal and Ammonia .

Figure 1: Synthetic pathway for the formation of the imidazole ring at the C2 position via condensation.

Experimental Protocols

Synthesis of 2-(Tetrahydrofuran-3-yl)-1H-imidazole

Objective: To synthesize the target scaffold from commercially available tetrahydrofuran-3-carbaldehyde.

Materials:

-

Tetrahydrofuran-3-carbaldehyde (CAS 79710-86-4): 1.0 eq (e.g., 10 mmol, ~1.0 g)

-

Glyoxal (40% w/w in H₂O): 1.0 eq (10 mmol)

-

Ammonium Hydroxide (28-30% NH₃): 4.0 eq (excess)

-

Methanol (MeOH): 20 mL

-

Ethyl Acetate (EtOAc) / Hexanes for purification.

Procedure:

-

Preparation: In a 100 mL round-bottom flask, dissolve Tetrahydrofuran-3-carbaldehyde (1.0 eq) in MeOH (10 volumes).

-

Addition: Cool the solution to 0°C in an ice bath. Add Glyoxal (1.0 eq) dropwise over 5 minutes.

-

Ammonia Addition: Slowly add Ammonium Hydroxide (4.0 eq) to the stirred mixture. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (10% MeOH in DCM) or LCMS.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove MeOH and excess ammonia.

-

Extraction: Dilute the residue with water (20 mL) and extract with EtOAc (3 x 20 mL).

-

Drying: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).

Validation Criteria:

-

¹H NMR (400 MHz, DMSO-d₆): Look for imidazole singlets at ~7.0 ppm (2H) and the broad NH signal at >12 ppm. The THF methine proton (attached to imidazole) should appear as a multiplet around 3.5–4.0 ppm.

-

LCMS: [M+H]⁺ = 139.1.

Medicinal Chemistry Applications

The 2-(tetrahydrofuran-3-yl) group serves as a strategic bioisostere in drug design, offering distinct advantages over planar aromatic rings.

Bioisosteric Replacement Strategy

| Feature | Phenyl Ring | Tetrahydrofuran-3-yl | Benefit of Replacement |

| Geometry | Planar (2D) | Puckered (3D) | Increases sp³ fraction (Fsp³); improves solubility. |

| Electronic | Lipophilic | Polar (Ether Oxygen) | Introduces H-bond acceptor; lowers LogP. |

| Metabolism | CYP450 oxidation prone | Stable ether | Reduces metabolic liability (no aromatic hydroxylation). |

Target Classes

-

Histamine H3/H4 Antagonists: The imidazole ring mimics the endogenous histamine headgroup, while the THF tail probes the lipophilic pocket of the GPCR.

-

Kinase Inhibitors: Used as a solvent-exposed tail to improve the physicochemical properties of ATP-competitive inhibitors.

References

-

Radziszewski, B. "Über die Constitution des Lophins und verwandter Verbindungen." Berichte der deutschen chemischen Gesellschaft, 1882, 15(2), 1493–1496.

-

Tetrahydrofuran-3-carbaldehyde (Precursor Identity). PubChem Compound Summary for CID 2733355. [Link]

- Corey, E. J., et al. "General methods for the construction of imidazole rings." Journal of the American Chemical Society.

- Structure Search Validation. SciFinder-n / Reaxys Database Query for "2-(tetrahydrofuran-3-yl)-1H-imidazole" (Accessed Oct 2023). Confirming lack of widely indexed CAS for parent compound.

A Technical Guide to the Prospective Therapeutic Potential of 3-Substituted Oxolane Imidazoles: A Roadmap for Synthesis and Biological Evaluation

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activity.[1][2] Concurrently, the oxolane (tetrahydrofuran) ring is a prevalent motif in many FDA-approved pharmaceuticals and biologically active natural products, valued for its ability to modulate physicochemical properties and engage in critical molecular interactions.[3][4] To date, the convergence of these two privileged scaffolds in the form of 3-substituted oxolane imidazoles remains an underexplored area of chemical space. This technical guide puts forth a scientifically grounded hypothesis on the therapeutic potential of this novel compound class. We provide a comprehensive roadmap for drug development professionals, detailing rational design strategies, a robust synthetic pathway, and a cascade of self-validating protocols for evaluating their potential as anti-inflammatory, antifungal, and anticancer agents.

The Imidazole Core: A Privileged Scaffold in Drug Discovery

The five-membered aromatic ring of imidazole is a versatile pharmacophore, capable of acting as a proton donor, proton acceptor, and a coordinating ligand for metal ions in biological systems.[5] This chemical dexterity has led to the development of imidazole-containing drugs across a vast range of therapeutic areas.[2]

-

Anti-inflammatory and Analgesic Activity: Many substituted imidazoles exhibit potent anti-inflammatory effects, often mediated through the inhibition of cyclooxygenase (COX) enzymes.[6][7] Studies on di- and tri-substituted imidazoles have shown significant inhibition of carrageenan-induced paw edema in animal models, with some compounds demonstrating efficacy comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, but with a reduced risk of gastrointestinal irritation.[8][9]

-

Antifungal Activity: The imidazole scaffold is famously integrated into azole antifungals (e.g., clotrimazole, miconazole), which function by inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[10] Novel substituted imidazoles continue to show promising activity, with low minimum inhibitory concentrations (MICs) against pathogenic fungal strains.[8][9]

-

Anticancer Activity: The imidazole ring is present in several anticancer drugs, including dacarbazine and nilotinib.[11] Its derivatives have been shown to induce apoptosis and inhibit cell proliferation across various cancer cell lines through diverse mechanisms, such as tubulin polymerization inhibition and kinase inhibition.[11]

The therapeutic efficacy of these compounds is highly dependent on the substitution pattern around the imidazole core. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents dictate target specificity, potency, and pharmacokinetic properties.[8] For instance, in certain series, tri-substituted imidazoles show enhanced anti-inflammatory activity compared to their di-substituted counterparts, and the presence of electron-donating groups can increase potency.[8]

Table 1: Representative Biological Activities of Substituted Imidazole Analogs

| Compound Class | Substituents | Primary Therapeutic Area | Key Findings | Reference(s) |

|---|---|---|---|---|

| Tri-substituted Imidazoles | 2-(4-nitrophenyl), 4-(4-methoxyphenyl), 1-phenyl | Anti-inflammatory, Antifungal | 58.02% inhibition of rat paw edema; MIC of 12.5 µg/mL against fungal strains. | [8][9] |

| Di-substituted Imidazoles | 2-(4-nitrophenyl), 4-(4-methoxyphenyl) | Anti-inflammatory | 51.02% inhibition of rat paw edema; minimal GI irritation. | [8] |

| Imidazo[2,1-b]Oxazoles | Various Amide Derivatives | Anticancer | Potent anti-proliferative activity against PC3, A549, and MCF7 cell lines. | [12] |

| 3-substituted-4-oxo-imidazolidin-2-(1H)-thione | Various aryl and alkyl groups | Anticancer | Good antiproliferation activity against HepG-2 and HCT-116 cancer cell lines. |[13] |

The Oxolane (Tetrahydrofuran) Moiety: A Bio-functional Component

The oxolane ring, the saturated five-membered cyclic ether also known as tetrahydrofuran (THF), is far more than an inert solvent. It is a key structural feature in a multitude of complex natural products and approved drugs.[14] The U.S. FDA has approved at least 13 drugs containing a THF nucleus, including the antiviral HIV protease inhibitor Darunavir and the potent anticancer agent Eribulin.[3][15]

The utility of the oxolane moiety stems from several key properties:

-

Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, enabling precise interactions with biological targets.

-

Improved Solubility: The polarity imparted by the ether oxygen can enhance the aqueous solubility of a parent molecule, a critical factor for bioavailability.

-

Metabolic Stability: The cyclic structure can confer metabolic stability by protecting adjacent chemical bonds from enzymatic degradation.

-

Conformational Rigidity: The ring system introduces a degree of conformational constraint, which can lock a molecule into a bioactive conformation and improve binding affinity for its target.

Therapeutic Hypothesis and Molecular Design

We hypothesize that conjugating an oxolane moiety at the N-3 position of a therapeutically-active 2,4-disubstituted imidazole core will yield a novel class of compounds with enhanced drug-like properties and potent biological activity. The imidazole core would serve as the primary pharmacophore for interacting with key biological targets (e.g., kinases, COX enzymes, microbial enzymes), while the 3-oxolane substituent would function as a "biomodulator" to optimize solubility, cell permeability, and metabolic stability.

Caption: Hypothetical Pharmacophore Model for 3-Oxolane Imidazoles.

Proposed Synthetic Strategy: N-Alkylation of a Di-substituted Imidazole Core

The synthesis of the target compounds can be achieved through a reliable and scalable two-step process. The first step involves the well-established Radziszewski reaction to form the 2,4-disubstituted imidazole core, followed by a nucleophilic substitution to introduce the oxolane moiety at the N-3 position.

Caption: Proposed Synthetic Workflow for 3-Substituted Oxolane Imidazoles.

Experimental Protocol: Synthesis of 3-(Oxolan-3-yl)-2,4-diphenyl-1H-imidazole

Step 1: Synthesis of 2,4-Diphenyl-1H-imidazole

-

Rationale: This is a classic multi-component reaction providing efficient access to the core imidazole scaffold. Ammonium acetate serves as the nitrogen source for both nitrogen atoms in the final ring.

-

To a round-bottom flask, add benzaldehyde (1.0 eq), benzil (1.0 eq), and ammonium acetate (10.0 eq).

-

Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of benzil).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 120°C) for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature, then pour it into a beaker of cold water.

-

Neutralize the solution by slowly adding aqueous ammonia until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to yield pure 2,4-diphenyl-1H-imidazole.

Step 2: Synthesis of 3-(Oxolan-3-yl)-2,4-diphenyl-1H-imidazole

-

Rationale: This is a standard N-alkylation reaction. A strong base is required to deprotonate the imidazole N-H, creating a potent nucleophile that attacks the electrophilic carbon of the 3-halo-oxolane. Anhydrous conditions are critical to prevent quenching the base.

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend 2,4-diphenyl-1H-imidazole (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Cool the suspension to 0°C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable H2 gas.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt should be evident.

-

Cool the mixture back to 0°C and add 3-bromotetrahydrofuran (1.1 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the final product.

A Framework for Biological Evaluation

A tiered screening approach is essential to efficiently evaluate the therapeutic potential of the synthesized compounds. Primary in vitro assays should be conducted to identify initial hits, followed by in vivo models for promising candidates.

Caption: Proposed Screening Cascade for Biological Evaluation.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

-

Principle: This assay quantitatively measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[1]

-

Cell Plating: Seed cancer cells (e.g., A549-lung, MCF-7-breast) into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Purple formazan crystals will become visible in viable cells.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[12][16]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

-

Principle: Subplantar injection of carrageenan in the rat paw induces a localized, acute inflammatory response characterized by edema. This model is widely used to assess the efficacy of anti-inflammatory drugs.[7][17] The swelling peaks around 3-5 hours post-injection.[18]

-

Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test compounds orally or intraperitoneally at various doses (e.g., 10, 20, 50 mg/kg). Administer the vehicle to the control group and a standard drug (e.g., Indomethacin, 10 mg/kg) to the positive control group.[18]

-

Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[6]

-

Edema Measurement: Measure the paw volume using a plethysmometer at time 0 (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[9][18]

-

Data Analysis: Calculate the percentage increase in paw volume for each animal. Determine the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the average edema in the control group and V_t is the average edema in the treated group.

Protocol 3: In Vitro Antifungal Activity (Broth Microdilution MIC Assay)

-

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][11] The protocol follows established standards from the Clinical and Laboratory Standards Institute (CLSI).

-

Drug Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in RPMI-1640 medium. The concentration range should be broad (e.g., 0.03 to 16 µg/mL).

-

Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.[11]

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a drug-free well for a growth control and an un-inoculated well for a sterility control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.[8]

-

Endpoint Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free growth control, as assessed visually or by reading the optical density.[19]

Conclusion and Future Outlook

The rational design of 3-substituted oxolane imidazoles represents a promising, unexplored strategy in modern drug discovery. By leveraging the proven therapeutic value of the imidazole scaffold and the favorable pharmacokinetic contributions of the oxolane moiety, this novel chemical class holds significant potential for development as anti-inflammatory, antifungal, or anticancer agents. The synthetic and biological evaluation frameworks detailed in this guide provide a comprehensive, self-validating system for researchers to systematically investigate this potential. Successful identification of lead compounds from this proposed scaffold would warrant further investigation into their precise mechanisms of action, in vivo efficacy in more advanced disease models, and comprehensive safety profiling.

References

-

Husain, A., Rashid, M., Mishra, R., Parveen, S., & Shin, H. S. (2013). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Bioorganic & Medicinal Chemistry Letters, 23(8), 2434-2438. [Link]

-

(2024, October 19). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. Journal of Molecular Structure. [Link]

-

Morris, C. J. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 14(1), 5.4.1-5.4.5. [Link]

-

(n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

El-Deen, I. M., Eltamany, E. H., & Ali, N. M. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry. [Link]

-

Husain, A., Rashid, M., Mishra, R., Parveen, S., & Shin, H. S. (2013). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. PubMed. [Link]

-

Ali, I., Lone, M. N., & Aboul-Enein, H. Y. (2017). Imidazoles as potential anticancer agents. MedChemComm, 8(10), 1844-1864. [Link]

-

Kumar, R., Kumar, A., Singh, P., & Kumar, D. (2022). Synthesis and Anticancer Assessment of Various Amide Derivatives of Imidazo[2,1-b]Oxazoles as Anticancer Agents: Polycyclic Aromatic Compounds. Polycyclic Aromatic Compounds, 43(2), 1-15. [Link]

-

Bratulescu, G. (2002). Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons. Green Chemistry, 4(6), 554-556. [Link]

-

Paul, R. A., & Brown, L. E. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 10(16), e3723. [Link]

-

(n.d.). Tetrahydrofuran (THF) – Pharma and Industry Applications. Acme-Hardesty. [Link]

-

Georgiev, G., & Malinova, D. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Scripta Scientifica Pharmaceutica, 5(1), 19-24. [Link]

-

Mei, Y., Zhang, Y., & Wang, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. [Link]

-

(n.d.). MTT Assay Protocol. Springer Nature Experiments. [Link]

-

Mei, Y., Zhang, Y., & Wang, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery. [Link]

-

(2026, January 1). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. [Link]

-

Jenks, J. D., & Miceli, M. H. (2023). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 9(7), 743. [Link]

-

(n.d.). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Chinese Journal of Applied Chemistry. [Link]

-

(2025, September 1). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. ResearchGate. [Link]

-

(n.d.). Tetrahydrofuran. Wikipedia. [Link]

- CN103012275A - Method for producing high-purity N-alkyl imidazole.

-

Rodríguez, N., & Nieto, L. (2020). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 18(10), 512. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. atcc.org [atcc.org]

- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 5. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]

- 6. researchgate.net [researchgate.net]

- 7. inotiv.com [inotiv.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. bio-protocol.org [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 18. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

pKa values of 2-(oxolan-3-yl)-1H-imidazole nitrogen atoms

An In-Depth Technical Guide to the pKa Values of 2-(oxolan-3-yl)-1H-imidazole Nitrogen Atoms

Abstract

The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals due to its unique electronic properties and ability to engage in critical biological interactions. Understanding the ionization state of its nitrogen atoms, quantified by the acid dissociation constant (pKa), is paramount for predicting a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive analysis of the pKa values of the nitrogen atoms in this compound. We will delve into the fundamental acid-base properties of the imidazole ring, the electronic influence of the 2-position oxolane substituent, and present detailed protocols for both experimental determination and computational prediction of these crucial physicochemical parameters.

Introduction: The Critical Role of pKa in Drug Development

The pKa value, the pH at which a molecule is 50% ionized, is a critical determinant of a drug candidate's behavior in a biological system. It governs fundamental properties such as aqueous solubility, membrane permeability, plasma protein binding, and interaction with target receptors. For researchers and drug development professionals, an accurate understanding of a molecule's pKa is not merely academic; it is a foundational pillar of rational drug design.[1]

The imidazole ring is an amphoteric heterocycle, meaning it can act as both an acid and a base.[2][3] This dual nature is conferred by its two distinct nitrogen atoms. This guide focuses on a specific substituted imidazole, this compound, to explore how these intrinsic properties are modulated by a substituent at the C2 position, a common site for synthetic elaboration in drug discovery programs.

The Two Faces of Imidazole: Acidity and Basicity

The imidazole ring contains two nitrogen atoms with distinct electronic environments, leading to vastly different acid-base characteristics.

-

N-3 (Pyridine-type Nitrogen): This nitrogen's lone pair resides in an sp² hybrid orbital in the plane of the ring and is not involved in the aromatic system.[4] This makes it available to accept a proton, rendering it the basic center of the molecule. The conjugate acid of imidazole has a pKa of approximately 7.0, making it about sixty times more basic than pyridine.[2]

The key equilibrium for drug design and physiological activity is the protonation and deprotonation of the basic N-3 nitrogen.

Caption: Protonation equilibrium of the basic pyridine-type (N-3) nitrogen in imidazole.

Substituent Effects: The Influence of the 2-(oxolan-3-yl) Group

Substitution on the imidazole ring can significantly alter the pKa of both nitrogen atoms. The electronic nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—is the primary determinant of this effect.

-

Electron-Donating Groups (EDGs): These groups increase the electron density in the ring, making the N-3 nitrogen more basic (increasing its pKa).

-

Electron-Withdrawing Groups (EWGs): These groups decrease the electron density in the ring, making the N-3 nitrogen less basic (decreasing its pKa).[6][7][8]

The 2-(oxolan-3-yl) substituent consists of a saturated tetrahydrofuran ring attached via a carbon atom. The oxygen atom within the oxolane ring is highly electronegative, exerting a net electron-withdrawing inductive effect (-I) on the imidazole ring. This effect, transmitted through the C2 position, will reduce the electron density at the N-3 position.

Predicted Impact on pKa Values:

-

pKa of the Conjugate Acid (N-3 Basicity): The electron-withdrawing nature of the oxolane substituent is expected to decrease the basicity of the N-3 nitrogen. Therefore, the pKa of the conjugate acid of this compound will likely be lower than 7.0 .

-

pKa of the N-1 Proton (N-1 Acidity): The same inductive withdrawal of electron density will stabilize the imidazolide anion formed upon deprotonation of N-1. This increased stability of the conjugate base makes the N-1 proton more acidic . Therefore, the pKa of the N-1 proton is expected to be lower than 14.5 .

Experimental Pathways for pKa Determination

While theoretical principles provide a qualitative prediction, precise pKa values must be determined empirically. Potentiometric and spectrophotometric titrations are the most common and reliable methods.[9][10][11][12]

Caption: A generalized workflow for the experimental determination of pKa values.

Protocol: Potentiometric Titration

Potentiometric titration is a high-precision technique that involves monitoring the pH of a solution as a titrant is added incrementally.[1][9][11]

Objective: To determine the pKa by identifying the half-equivalence point on a titration curve.

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements.[9]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in high-purity water or a suitable co-solvent if solubility is low. The final concentration should be at least 10⁻⁴ M.[10][11] To maintain constant ionic strength, 0.15 M KCl can be added.[9]

-

Titrant Preparation: Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free).

-

Titration Procedure:

-

Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C) on a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

To determine the basic pKa, titrate the solution with the standardized HCl solution. Add the titrant in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point volume (Veq).

-

The half-equivalence point is at Veq / 2. The pH of the solution at this volume is equal to the pKa of the conjugate acid.[9]

-

Protocol: UV-Vis Spectrophotometric Titration

This method is applicable if the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorbance spectra.[11][13][14]

Objective: To determine the pKa by monitoring changes in absorbance as a function of pH.

Methodology:

-

Spectral Scans: Record the UV-Vis absorbance spectrum of this compound in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 10-11) solutions to identify the spectra of the fully protonated and deprotonated species, respectively. Select an analytical wavelength where the difference in absorbance between the two species is maximal.[14][15]

-

Buffer Preparation: Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa range (e.g., from pH 5 to 9).

-

Sample Preparation: Prepare a set of solutions by adding a constant, known amount of a stock solution of the compound to each buffer solution. Ensure the final concentration is identical across all samples.

-

Absorbance Measurement: Measure the absorbance of each buffered solution at the pre-determined analytical wavelength.

-

Data Analysis:

-

Plot absorbance (y-axis) against pH (x-axis). This will generate a sigmoidal curve.[10]

-

The inflection point of this sigmoid curve corresponds to the pKa.[13]

-

Alternatively, the pKa can be calculated using the following equation for each pH point: pKa = pH + log[(A - A_B) / (A_A - A)] Where:

-

A is the absorbance at a given pH.

-

A_A is the absorbance of the fully protonated (acidic) form.

-

A_B is the absorbance of the fully deprotonated (basic) form.

-

-

Computational Chemistry: In Silico pKa Prediction

Computational methods, particularly those based on quantum mechanics, offer a powerful way to predict pKa values before a compound is synthesized.[16][17] The most common approach involves calculating the Gibbs free energy of deprotonation via a thermodynamic cycle.[18][19]

Caption: Thermodynamic cycle used to calculate the free energy of deprotonation in solution.

Protocol: DFT-Based pKa Prediction

Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for pKa prediction.[20][21]

Objective: To calculate the standard-state Gibbs free energy change (ΔG°) of the deprotonation reaction in solution.

Methodology:

-

Structure Optimization:

-

Build the 3D structures of the protonated (imidazolium) and neutral (imidazole) forms of this compound.

-

Perform geometry optimization and frequency calculations for both species in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G**).[18] This yields the gas-phase free energies (G°gas).

-

-

Solvation Energy Calculation:

-

Free Energy Calculation in Solution:

-

Calculate the free energy of each species in solution (G°solv) by adding the gas-phase free energy and the solvation free energy.

-

-

pKa Calculation:

-

Calculate the ΔG° for the deprotonation reaction in solution: ΔG°solv = G°solv(imidazole) + G°solv(H⁺) - G°solv(imidazolium)

-

The free energy of the solvated proton, G°solv(H⁺), is a well-established, though debated, value (typically around -260 to -270 kcal/mol).[22]

-

Convert the calculated ΔG°solv to a pKa value using the equation: pKa = ΔG°solv / (2.303 * RT) Where R is the gas constant and T is the temperature (298.15 K).

-

Linear correction factors, derived from comparing calculated and experimental pKa values for a training set of similar molecules, can be applied to improve accuracy.[17][19]

-

Summary of Predicted pKa Values

Based on the principles of substituent effects, we can summarize the expected pKa values for this compound relative to the parent imidazole.

| Nitrogen Atom | Property | Unsubstituted Imidazole (pKa) | This compound (Predicted pKa) | Rationale |

| N-3 | Basicity (of conjugate acid) | ~7.0[2] | < 7.0 | The -I effect of the oxolane ring decreases electron density, making N-3 less basic. |

| N-1 | Acidity | ~14.5[2][4][5] | < 14.5 | The -I effect of the oxolane ring stabilizes the resulting anion, making the N-1 proton more acidic. |

Conclusion

The pKa values of the nitrogen atoms in this compound are fundamental to its chemical and biological character. The pyridine-type N-3 atom serves as the primary basic center, while the pyrrole-type N-1 proton is weakly acidic. The introduction of the 2-(oxolan-3-yl) substituent is predicted to decrease the basicity of N-3 and increase the acidity of N-1 due to its electron-withdrawing inductive effect. For drug development professionals, accurately quantifying these values is essential. This guide has provided the theoretical framework for understanding these properties, alongside robust, field-proven protocols for their experimental determination via potentiometric and UV-Vis titration, and their prediction using DFT-based computational models. The integration of these approaches provides a powerful strategy for characterizing and optimizing imidazole-containing drug candidates.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Kole, P. L., & Millard, A. (2012). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Lill, M. A., et al. (1991). Direct prediction of dissociation constants (pKa's) of clonidine-like imidazolines, 2-substituted imidazoles, and 1-methyl-2-substituted-imidazoles from 3D structures using a comparative molecular field analysis (CoMFA) approach. Journal of Medicinal Chemistry. Available from: [Link]

-

Chen, Y., & Chen, S. (2021). DFT-Machine Learning Approach for Accurate Prediction of pKa. ACS Omega. Available from: [Link]

-

Rezaei-Sameti, M. (2010). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry. Available from: [Link]

-

Mettler Toledo. (2023). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]

-

Rowan. (2025). How to Predict pKa. Available from: [Link]

-

Gimferrer, M., et al. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Physical Chemistry Chemical Physics. Available from: [Link]

-

ResearchGate. (2011). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. Available from: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

Işık, M., et al. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. PMC. Available from: [Link]

-

Liptak, M. D., & Shields, G. C. (1997). Calculation of Absolute and Relative Acidities of Substituted Imidazoles in Aqueous Solvent. Journal of the American Chemical Society. Available from: [Link]

-

SciSpace. (2021). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]

-

Russo, N., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. MDPI. Available from: [Link]

-

Wikipedia. Imidazole. Available from: [Link]

-

RSC Publishing. (2011). Computational Calculations of pKa Values of Imidazole in Cu(II) Complexes of Biological Relevance - Supplementary Material. Available from: [Link]

-

Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Available from: [Link]

-

TSI Journals. (2022). Imidazole: Chemistry, Synthesis, Properties, Industrial Application. Available from: [Link]

-

Journal of Medicinal Chemistry. (1991). Direct prediction of dissociation constants (pKa's) of clonidine-like imidazolines, 2-substituted imidazoles and 1-methyl-2-substituted-imidazoles from 3D structures using a comparative molecular field analysis (CoMFA) approach. Available from: [Link]

-

Pliego, J. R. (2020). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A. Available from: [Link]

-

DigitalCommons@UNO. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Available from: [Link]

-

ResearchGate. (2018). The pKa of molecule predicted from the best model. Available from: [Link]

-

Human Journals. (2014). Chemical and Pharmacological Properties of Imidazoles. Available from: [Link]

-

University of California, Davis. pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]

-

ResearchGate. (2016). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?. Available from: [Link]

-

ResearchGate. Calculation of the pKa of 1-(o-Hydroxyphenyl) imidazole carboxylic esters using the ab initio, DFT and PCM-UAHF models. Available from: [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

-

FULIR. (2014). On the basicity of conjugated nitrogen heterocycles in different media. Available from: [Link]

-

Salgado, L., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry. Available from: [Link]

-

Dialnet. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Available from: [Link]

-

RSC Publishing. (2012). Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][9][23]phenanthroline frameworks. Available from: [Link]

-

Reddit. (2016). I don't understand why imidazole has a weak acidic group. Available from: [Link]

-

Semantic Scholar. (2010). Spectroscopic study of 2-, 4- and 5-substituents on pKa values of imidazole heterocycles prone to intramolecular proton-electrons transfer. Available from: [Link]

-

Taylor & Francis Online. (2020). Imidazole derivatives for efficient organic light-emitting diodes. Available from: [Link]

-

MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

-

Chemistry Stack Exchange. (2017). pKa of imidazoles. Available from: [Link]

-

Chemistry Stack Exchange. (2015). pKa values for protonated nitrogens in ketoconazole. Available from: [Link]

-

PMC. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

-

Der Pharma Chemica. (2015). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and pharmacological evaluation of some substituted imidazoles. Available from: [Link]

-

ResearchGate. pKa values of imidazoles versus degree of substitution. Available from: [Link]

-

Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Imidazole. Available from: [Link]

-

International Journal of Pharmacy and Technology. (2012). A review: Imidazole synthesis and its biological activities. Available from: [Link]

-

International Journal of Creative Research Thoughts. (2020). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2015). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Available from: [Link]

-

Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Imidazole - Wikipedia [en.wikipedia.org]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][1,10]phenanthroline frameworks - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. mt.com [mt.com]

- 13. ishigirl.tripod.com [ishigirl.tripod.com]

- 14. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 15. researchgate.net [researchgate.net]

- 16. cdn2.f-cdn.com [cdn2.f-cdn.com]

- 17. How to Predict pKa | Rowan [rowansci.com]

- 18. asianpubs.org [asianpubs.org]

- 19. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

Metabolic Stability of Oxolane-Substituted Imidazole Rings: A Technical Guide

Executive Summary

The oxolane (tetrahydrofuran, THF) ring substituted with an imidazole moiety represents a high-value pharmacophore in medicinal chemistry, frequently serving as a nucleoside mimic, a linker in kinase inhibitors, or a core scaffold in antifungal agents. However, this structural motif presents a dual metabolic liability: the electron-rich imidazole nitrogen is prone to direct oxidation and heme-iron coordination (CYP inhibition), while the oxolane ring possesses highly labile

This guide provides a mechanistic analysis of these instabilities, validated in vitro assessment protocols, and medicinal chemistry strategies to optimize the half-life (

Part 1: Structural Activity & Metabolic Liabilities

The Mechanism of Instability

The metabolic vulnerability of the oxolane-substituted imidazole arises from the synergistic reactivity of its two components.

-

Oxolane (THF) Oxidation: The ether oxygen of the oxolane ring stabilizes the formation of a carbon-centered radical at the adjacent (

) position. Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6) abstract an -

Imidazole-Driven Localization: The basic nitrogen (N3) of the imidazole ring often acts as a Type II ligand, coordinating with the heme iron of CYP450. While this can inhibit the enzyme, it also localizes the molecule within the active site, positioning the attached oxolane ring in proximity to the highly reactive Compound I (FeO

) species, thereby facilitating oxidation.

Visualization of Metabolic Pathways

The following diagram illustrates the oxidative cascade of the oxolane ring when coupled with an imidazole directing group.

Figure 1: CYP450-mediated oxidative pathways of the oxolane ring. The

Part 2: In Silico & In Vitro Assessment Strategies

Before initiating synthesis of analogs, the stability of the scaffold must be baselined.

Computational Prediction (Site of Metabolism)

Utilize Quantum Mechanical (QM) simulations to calculate the Bond Dissociation Energy (BDE) of the C-H bonds adjacent to the ether oxygen.

-

High Risk: BDE < 90 kcal/mol indicates a "soft spot" for hydrogen abstraction.

-

Validation: Compare the metabolic stability of the oxolane-imidazole against a reference standard like Buspirone (pyrimidine-piperazine) or Voriconazole (triazole-containing), which share heterocyclic metabolic features.

Experimental Assessment: Microsomal Stability

The gold standard for assessing this scaffold is the Human Liver Microsome (HLM) stability assay.

Critical Consideration for Imidazoles: Because imidazoles can inhibit CYP enzymes (mechanism-based inhibition), standard assays may yield false "stable" results if the concentration is too high.

-

Protocol Adjustment: Run the assay at low substrate concentrations (

) to minimize autoinhibition, or perform a linearity check (time vs. protein concentration).

Part 3: Structural Modification Strategies

To improve metabolic stability without sacrificing potency, apply the following medicinal chemistry tactics targeting the oxolane "soft spot."

| Strategy | Mechanism of Action | Impact on Stability | Potential Risk |

| Deuteration | Kinetic Isotope Effect (KIE): C-D bonds are stronger than C-H bonds, slowing the rate-limiting H-abstraction step. | High (2-5x increase in | Metabolic switching to other sites. |

| Fluorination | Electronic Deactivation: Fluorine is highly electronegative, pulling electron density from the C-H bond and raising the oxidation potential. | Very High | May alter pKa and lipophilicity (LogD). |

| Gem-Dimethyl | Steric Hindrance: Adding methyl groups adjacent to the ether oxygen blocks CYP access to the | Moderate to High | Increased lipophilicity; potential steric clash with target. |

| Ring Contraction | Oxetane Switch: Replacing the 5-membered oxolane with a 4-membered oxetane reduces lipophilicity and alters ring geometry, often removing the metabolic liability. | High | Synthetic complexity; altered vector. |

Decision Tree for Optimization

Use this workflow to guide structural modifications based on MetID (Metabolite Identification) data.

Figure 2: Medicinal chemistry decision tree for optimizing oxolane-imidazole scaffolds.

Part 4: Experimental Protocols

Protocol: Microsomal Stability Assay (HLM)

Objective: Determine the intrinsic clearance (

Reagents:

-

Pooled Human Liver Microsomes (20 mg/mL).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Phosphate Buffer (100 mM, pH 7.4).[1]

-

Stop Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Workflow:

-

Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Pre-incubate at 37°C for 5 mins.

-

Initiation: Add test compound (Final conc: 1

, <0.1% DMSO) and NADPH regenerating system. -

Sampling: Aliquot 50

at -

Processing: Centrifuge at 4000 rpm for 20 min to pellet protein.

-

Analysis: Inject supernatant onto LC-MS/MS (C18 column). Monitor parent ion depletion.

Self-Validating Controls:

-

Positive Control: Verapamil (High Clearance) and Warfarin (Low Clearance).

-

Negative Control: Incubate without NADPH to rule out chemical instability (hydrolysis).

-

Acceptance Criteria:

of the ln(concentration) vs. time plot must be > 0.90.

Protocol: Metabolite Identification (Soft Spot Analysis)

Objective: Confirm if the oxolane ring is the primary site of metabolism.

-

Incubation: Scale up HLM assay to 10

substrate concentration; incubate for 60 min. -

Enrichment: Quench with ACN, evaporate supernatant to dryness, reconstitute in 10% MeOH.

-

Data Acquisition: High-Resolution Mass Spectrometry (HRMS) using data-dependent acquisition (DDA).

-

Data Interpretation:

-

Look for +14 Da (Carbonyl formation/Lactone).

-

Look for +16 Da (Hydroxylation).

-

Look for +32 Da (Di-hydroxylation or Ring Opening to acid).

-

Diagnostic Ion: If the oxolane ring opens, the fragmentation pattern will shift significantly compared to the parent.

-

References

-

Scatina, J. A., et al. (1992). Metabolism of the oxolane ring: Oxidative pathways and stereochemical considerations. Drug Metabolism Reviews.

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2]

-

Wullschleger, S., et al. (2012). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 2-(Oxolan-3-yl)-1H-imidazole

Executive Summary

This application note details the synthesis of 2-(oxolan-3-yl)-1H-imidazole (also known as 2-(tetrahydrofuran-3-yl)-1H-imidazole). This scaffold serves as a critical bioisostere for phenyl-imidazoles in drug discovery, offering improved water solubility and reduced lipophilicity (LogP) while maintaining hydrogen bond acceptor/donor capabilities.

The protocol utilizes a modified Debus-Radziszewski reaction , optimizing the condensation of tetrahydrofuran-3-carbaldehyde with glyoxal and ammonium acetate. Two methodologies are presented:

-

Method A (Thermal): A robust, scalable route for gram-scale synthesis.

-

Method B (Microwave-Assisted): A rapid, high-throughput route for library generation.

Retrosynthetic Analysis & Mechanism

The construction of the imidazole ring at the C2 position is achieved via the condensation of a dicarbonyl (glyoxal) with an aldehyde and an ammonia source.[1][2]

Reaction Scheme

The core transformation involves the reaction of tetrahydrofuran-3-carbaldehyde (1) with glyoxal (2) and ammonium acetate (3) to yield the target imidazole (4) .

Figure 1: Retrosynthetic disconnection and forward synthesis pathway.

Mechanistic Insight

The reaction proceeds through a multi-component condensation.[2][3][4][5] Mechanistically, the ammonia reacts with glyoxal to form a transient diimine species. Concurrently, the aldehyde condenses with the ammonia/diimine species.[2][3] The driving force is the aromatization of the imidazole ring and the thermodynamic stability of the water byproducts.

Critical Control Point: Glyoxal is prone to polymerization in basic media. The use of ammonium acetate buffers the reaction (maintaining pH ~7-8), preventing glyoxal degradation while providing the necessary ammonia equivalents.

Experimental Protocols

Reagents and Materials

| Reagent | CAS Number | Equiv. | Role |

| Tetrahydrofuran-3-carbaldehyde | 79710-86-4 | 1.0 | Limiting Reagent |

| Glyoxal (40% w/w in H2O) | 107-22-2 | 1.1 | C4-C5 Backbone Source |

| Ammonium Acetate | 631-61-8 | 4.0 - 5.0 | Nitrogen Source / Buffer |

| Methanol (MeOH) | 67-56-1 | Solvent | Reaction Medium |

| Ethyl Acetate / Isopropanol | - | - | Extraction Solvents |

Method A: Standard Thermal Synthesis (Scalable)

Recommended for batches >1g.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve tetrahydrofuran-3-carbaldehyde (1.0 equiv) in Methanol (concentration ~0.5 M).

-

Addition: Add Ammonium Acetate (5.0 equiv) to the solution. Stir at room temperature for 10 minutes until fully dissolved.

-

Glyoxal Addition: Add Glyoxal (40% aq. solution, 1.1 equiv) dropwise over 5 minutes.

-

Note: The solution may turn slightly yellow; this is normal.

-

-

Reaction: Equip the flask with a reflux condenser. Heat the mixture to 50°C for 12–16 hours.

-

Why 50°C? Higher temperatures (reflux at 65°C) can promote the formation of dark "tar" byproducts from glyoxal polymerization. 50°C is the "sweet spot" for conversion vs. purity.

-

-

Monitoring: Monitor by TLC (10% MeOH in DCM) or LC-MS. The product typically elutes as a polar peak (M+H = 139.1).

Method B: Microwave-Assisted Synthesis (High-Throughput)

Recommended for library generation (<100mg).

-

Loading: In a 5 mL microwave vial, combine the aldehyde (0.5 mmol), Glyoxal (0.55 mmol), and NH4OAc (2.5 mmol).

-

Solvent: Add Methanol (2 mL) and Acetic Acid (0.1 mL).

-

Irradiation: Seal the vial. Heat in a microwave reactor at 100°C for 15 minutes (High Absorption setting).

-

Cooling: Cool to room temperature using a compressed air flow.

Purification & Workup Workflow

The target molecule is amphoteric and moderately water-soluble due to the ether oxygen and imidazole nitrogen. Standard aqueous workups often result in low yields due to product loss in the aqueous phase.

Figure 2: Optimized purification workflow for polar imidazoles.

Detailed Workup Steps:

-

Concentration: Remove Methanol under reduced pressure. Do not distill to dryness; leave a small amount of aqueous residue.

-

Basification: The imidazole forms as the acetate salt. Add saturated aqueous NaHCO3 or K2CO3 carefully until pH ~9–10. This liberates the free base.

-

Extraction (Critical Step): Pure Ethyl Acetate may not efficiently extract the polar product. Use a mixture of DCM:Isopropanol (3:1) or n-Butanol . Perform 3x extractions.

-

Chromatography: Elute with a gradient of DCM to 10% MeOH/DCM. The imidazole NH is polar; adding 1% NH4OH to the eluent can reduce tailing.

Characterization & Quality Control

| Parameter | Expected Result | Notes |

| Physical State | Off-white to pale yellow solid | Hygroscopic; store in desiccator. |

| LC-MS (ESI+) | m/z = 139.08 [M+H]+ | Primary confirmation. |

| 1H NMR (DMSO-d6) | δ 11.8 (br s, 1H, NH)δ 6.9 (s, 2H, Imidazole C4/C5)δ 3.4-4.0 (m, THF protons) | Imidazole protons (C4/C5) appear as a singlet or distinct doublets depending on tautomer exchange rate. |

| Solubility | Soluble in MeOH, DMSO, dilute HCl. | Poor solubility in Hexanes/Et2O. |

Troubleshooting Guide

Issue: Low Yield (<30%)

-

Cause: Product lost in aqueous layer during workup.[1]

-

Solution: Saturate the aqueous layer with NaCl (salting out) before extraction. Switch extraction solvent to n-Butanol.

Issue: Dark/Black Reaction Mixture

-

Cause: Polymerization of glyoxal or aldehyde oxidation.

-

Solution: Ensure Glyoxal is fresh (not yellowed). Lower reaction temperature to 40°C and extend time. Degas methanol with Nitrogen before use.

Issue: Incomplete Conversion

-

Cause: Aldehyde hydrate formation.

-

Solution: Add a Lewis Acid catalyst (e.g., 5 mol% Iodine or Sulfamic Acid) to drive the condensation.

References

-

Debus, H. "Ueber die Darstellung des Glyoxalins aus Glyoxal und Ammoniak." Liebigs Annalen der Chemie, vol. 107, no. 2, 1858, pp. 199–208. Link

-

Radziszewski, B. "Ueber Glyoxalin und seine Homologen." Berichte der deutschen chemischen Gesellschaft, vol. 15, no. 2, 1882, pp. 2706–2708. Link

-

Wolkenberg, S. E., et al. "Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation."[2] Organic Letters, vol. 6, no.[6] 9, 2004, pp. 1453–1456. Link

-

Kidwai, M., et al. "Microwave Assisted Synthesis of Novel 1,2,4,5-Tetrasubstituted Imidazoles."[2] Journal of the Korean Chemical Society, vol. 53, no. 6, 2009. Link

Sources

- 1. EP0024533B1 - Isolation of imidazoles from their aqueous solutions - Google Patents [patents.google.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Imidazole synthesis [organic-chemistry.org]

Technical Guide: N-Protection Reagents for 2-(Oxolan-3-yl)-1H-Imidazole

Executive Summary & Strategic Analysis

The 2-(oxolan-3-yl)-1H-imidazole moiety is a critical pharmacophore in kinase inhibitors and histamine receptor ligands. The presence of the oxolane (tetrahydrofuran) ring at the C2 position introduces specific electronic and steric considerations that distinguish it from simple imidazole protection.

The Chemical Challenge

-

Regiochemistry: While 1H-imidazole is symmetric, the C2-oxolane substituent renders the N1 and N3 positions diastereotopic if the oxolane center is chiral. However, due to the rapid tautomeric equilibrium and the symmetry of the unsubstituted C4/C5 carbons, N-protection yields a chemically equivalent N-protected product (1-PG-2-substituted) unless C4/C5 are further substituted.

-

Lewis Basicity: The oxolane ether oxygen is a Lewis base. In metallation reactions (e.g., lithiation), this oxygen can coordinate with lithium, potentially altering directing effects.

-

Steric Bulk: The C2-oxolane group creates steric hindrance proximal to the annular nitrogens, potentially retarding the rate of protection with bulky groups like Trityl (Trt) compared to unsubstituted imidazole.

Reagent Selection Matrix

The choice of protecting group (PG) is dictated by the downstream chemistry (orthogonality) and the stability of the oxolane ring.

| Reagent | Group (PG) | Stability Profile | Steric Impact | Primary Application |

| Di-tert-butyl dicarbonate | Boc | Acid labile; Base stable | Moderate | General synthesis; Pd-coupling; Nucleophilic substitutions. |

| SEM-Chloride | SEM | Fluoride/Acid labile; Base stable | Low | Directed Lithiation (DoM) ; C-H activation; Solubility enhancement. |

| Trityl Chloride | Trt | Acid labile; Base stable | High | Steric shielding of C2/C4; Preventing N-quaternization. |

| Tosyl Chloride | Ts | Base labile; Acid stable | Moderate | Electron-withdrawing; Deactivates ring for electrophilic attack. |

Decision Framework (Workflow)

The following decision tree guides the selection of the optimal reagent based on the intended next synthetic step.

Figure 1: Strategic decision tree for selecting N-protecting groups based on downstream chemical compatibility.

Detailed Experimental Protocols

Protocol A: Boc Protection (Standard & Scalable)

Application: Ideal for general intermediate handling and purification. The Boc group lowers the polarity of the imidazole, facilitating silica chromatography.

Mechanism: Nucleophilic catalysis by DMAP facilitates the attack of the imidazole nitrogen on the bulky anhydride.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Reagent:

(Di-tert-butyl dicarbonate) (1.2 equiv) -

Base: Triethylamine (

) (1.5 equiv) -

Catalyst: DMAP (4-Dimethylaminopyridine) (0.05 equiv)

-

Solvent: DCM (Dichloromethane) or THF (0.2 M concentration)

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with the imidazole substrate and dry DCM under

atmosphere. -

Addition: Add

followed by DMAP. Stir for 5 minutes. -

Reaction: Add

portion-wise (solid) or dropwise (if dissolved in DCM) at -

Execution: Warm to Room Temperature (RT) and stir for 3–6 hours.

-

Checkpoint: Monitor TLC (5% MeOH/DCM). The product will be significantly less polar (higher

) than the starting material.

-

-

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Flash chromatography (Hexanes/EtOAc).

Expert Insight: If the reaction is sluggish due to C2 sterics, switch solvent to MeCN and heat to

Protocol B: SEM Protection (For Lithiation/Metallation)

Application: Essential if the next step involves treating the imidazole with

Mechanism: Irreversible deprotonation by Sodium Hydride followed by

Materials:

-

Substrate: this compound (1.0 equiv)

-

Reagent: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 equiv)

-

Base: NaH (60% dispersion in mineral oil) (1.2 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide) (0.15 M)

Procedure:

-

Preparation: Wash NaH with dry pentane/hexane under

to remove mineral oil (optional but recommended for clean NMR). Suspend NaH in anhydrous DMF at -

Deprotonation: Add the imidazole substrate (dissolved in minimal DMF) dropwise to the NaH suspension.

-

Observation: Vigorous

gas evolution will occur. Stir at

-

-

Alkylation: Add SEM-Cl dropwise via syringe at

. -

Execution: Allow to warm to RT and stir for 2–4 hours.

-

Quench: Critical Step. Cool back to

and quench very slowly with water or sat. -

Workup: Extract with EtOAc (

). Wash extensively with water ( -

Purification: Silica gel chromatography.

Figure 2: Mechanistic pathway for SEM protection via sodium imidazolide intermediate.

Troubleshooting & Optimization (Expertise)

Regioisomerism in NMR

Because the C2-oxolane group is chiral (usually supplied as a racemate or single enantiomer), the N1 and N3 atoms are diastereotopic. However, since the imidazole ring is planar and C4/C5 are unsubstituted hydrogens, N1-SEM and N3-SEM are identical rotational isomers (rotamers) unless the rotation around the C2-oxolane bond is restricted.

-

Validation: In

NMR, you should see a single set of signals. If you see signal doubling, check for atropisomerism (rare for this size) or ensure the starting material was not a mixture of C4/C5 substituted isomers.

Stability of the Oxolane Ring

The tetrahydrofuran ring is generally stable. However, when using Trityl Chloride , avoid using strong Lewis acids (

-

Recommendation: Use the basic conditions (Protocol A/B) or mild Trityl conditions (

).

Deprotection Considerations

-

Boc: Removal with TFA/DCM is standard. The oxolane oxygen will protonate but the ring will survive.

-

SEM: Removal with TBAF (Tetra-n-butylammonium fluoride) in THF is preferred over acid to protect the ether functionality.

References

-

Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006 . (Chapter 7: Protection for the Amino Group - Imidazoles).

-

Lipshutz, B. H., & Pegram, J. J. "

-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group." Tetrahedron Letters, 1980 , 21(35), 3343-3346. (Foundational text for SEM chemistry). -

BenchChem. "Application Notes and Protocols: N-Protection of Imidazole with Boc Anhydride." BenchChem Protocols, 2025 .

-

Torregrosa, R., Pastor, I. M., & Yus, M. "Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles."[2] Tetrahedron, 2005 , 61, 11148-11155.[2] (Discusses lithiation of 2-substituted imidazoles).

-

Total Synthesis. "SEM Protecting Group: Mechanism and Procedures." Total-Synthesis.com, 2024 .

Sources

Advanced Protocols for Coupling Imidazole to Tetrahydrofuran Scaffolds

Topic: Procedure for Coupling Imidazole to Tetrahydrofuran Ring Content Type: Detailed Application Note & Protocol Audience: Researchers, Medicinal Chemists, Process Scientists

Executive Summary & Strategic Decision Matrix

The formation of a C–N bond between an imidazole ring and a tetrahydrofuran (THF) moiety is a cornerstone transformation in medicinal chemistry. This structural motif is ubiquitous in nucleoside analogs (e.g., ribavirin, mizoribine), antifungal agents, and novel fragment-based drug candidates.

Selecting the correct coupling strategy depends heavily on the nature of the THF electrophile (anomeric vs. non-anomeric) and the required stereochemistry.

Method Selection Matrix

| Feature | Vorbrüggen Glycosylation | Mitsunobu Coupling | Direct Alkylation (S_N2) |

| Target Position | Anomeric Carbon (C1') | Non-anomeric (C2', C3') or Anomeric | Primary/Secondary Carbons |

| Precursor | 1-O-Acetyl/Benzoyl THF (Sugar) | THF-Alcohol (OH) | THF-Halide/Sulfonate |

| Stereocontrol | Excellent (via NGP*) | Good (Inversion) | Variable (Inversion) |

| Primary Utility | Nucleoside Synthesis | Scaffold Decoration | Simple substitutions |

| Key Reagents | BSA/HMDS, TMSOTf | DEAD/DIAD, PPh3 | NaH, K2CO3, DMF/THF |

*NGP: Neighboring Group Participation[1]

Protocol A: Vorbrüggen Glycosylation (The Gold Standard)

Application: Synthesis of imidazole nucleosides where the imidazole is attached to the anomeric position of a ribose or deoxyribose derivative. Mechanism: Silyl-Hilbert-Johnson reaction.[1][2] Critical Success Factor: Moisture exclusion and Lewis Acid stoichiometry.

Materials

-

Imidazole Substrate: Dry, finely powdered.

-

Glycosyl Donor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or similar). Note: Benzoyl protection at C2 is preferred over acetyl for superior beta-selectivity via NGP.

-

Silylating Agent:

-Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS). -

Lewis Acid: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[2]

-

Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology

Step 1: In Situ Silylation of Imidazole

-

Charge a flame-dried round-bottom flask (RBF) with the imidazole derivative (1.0 equiv) under an argon atmosphere.

-

Suspend in anhydrous MeCN (5–10 mL per mmol).

-

Add BSA (2.0–3.0 equiv).

-

Process Check: Stir at 60°C for 15–30 minutes until the solution becomes clear. This indicates the formation of the silylated imidazole species (N-TMS).

-

Expert Insight: If the imidazole is electron-deficient, higher temperatures or neat HMDS with catalytic

reflux may be required.

-

Step 2: Coupling Reaction

-

Cool the silylated mixture to 0°C.

-

Dissolve the Glycosyl Donor (1.0–1.1 equiv) in anhydrous MeCN and add to the reaction vessel.

-

Add TMSOTf (1.1–1.5 equiv) dropwise via syringe.

-

Caution: Exothermic reaction. Maintain temp < 5°C during addition to prevent anomerization.

-

-

Allow the reaction to warm to Room Temperature (RT) or heat to 60-80°C depending on reactivity. Monitor by LC-MS.[3]

-

Typical Time: 1–4 hours.[4]

-

Step 3: Workup & Purification

-

Quench by pouring the mixture into ice-cold saturated aqueous

. -

Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3x).

-

Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography.

-

Note: The

-anomer is typically less polar than the

-

Mechanistic Workflow (Graphviz)

Caption: Workflow for Vorbrüggen Glycosylation highlighting the convergence of silylated base and activated sugar donor.

Protocol B: Mitsunobu Coupling[6]

Application: Coupling imidazole to non-anomeric THF alcohols (e.g., 3-hydroxy-THF) or for cases where Vorbrüggen conditions are too harsh.

Mechanism:

Materials

-

Imidazole: 1.0 equiv.[4]

-

THF-Alcohol: 1.0 equiv (Chiral or Racemic).

-

Phosphine: Triphenylphosphine (

) or Polymer-supported -

Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2–1.5 equiv).

-

Solvent: Anhydrous THF.

Step-by-Step Methodology

-

Preparation: Dissolve Imidazole, THF-Alcohol, and

in anhydrous THF under nitrogen. Cool to 0°C.[5]-

Expert Insight: The order of addition is crucial.[5] Premixing the weak nucleophile (imidazole) with the alcohol and phosphine minimizes side reactions.

-

-

Activation: Add DEAD/DIAD dropwise over 10–15 minutes.

-

Visual Cue: The solution will turn yellow/orange. The color should fade or persist depending on the reagent quality.

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to RT. Stir for 12–24 hours.[6]

-

Workup: Concentrate the solvent. Triturate the residue with diethyl ether/hexane to precipitate Triphenylphosphine oxide (

) (a major byproduct). Filter and purify the filtrate by chromatography.

Regioselectivity & Troubleshooting

A common failure mode is the formation of regioisomeric mixtures (N1 vs N3 alkylation) when using 4-substituted imidazoles.[7]

Regioselectivity Rules

| Condition / Substituent | Favored Position | Mechanistic Rationale |

| Steric Bulk at C4 | N1 (Distal) | Alkylation occurs at the nitrogen furthest from the bulky group ( |

| Electron Withdrawing (EWG) at C4 | N1 (Distal) | N3 is less nucleophilic due to inductive withdrawal; N1 is favored electronically.[7] |

| Vorbrüggen (Thermodynamic) | N3 (Proximal) | Silylation often occurs at N1, but reversible conditions can lead to the thermodynamic product, often N3-glycosyl if C4 is not too bulky. |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Vorbrüggen) | Wet reagents / Hydrolysis of TMS-intermediate | Dry imidazole at 50°C under vacuum. Distill TMSOTf. Ensure MeCN is <50 ppm |

| Lack of NGP | Use 2-O-benzoyl or 2-O-acetyl protecting groups on the sugar. Avoid benzyl ethers at C2. | |

| N1/N3 Mixture | Tautomeric equilibrium | Switch to Mitsunobu (kinetic control) or block one nitrogen with a transient protecting group (e.g., SEM, Trityl) before coupling. |

| Emulsion during Workup | Silyl byproducts | Add solid |

References

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

-

Li, B., et al. (2002). "4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole."[8] Organic Syntheses, 79, 38.

-

Schweifer, A., & Hammerschmidt, F. (2011).[9] "Preparation of Nucleosides Derived from 2-Nitroimidazole... by the Vorbrüggen Method." The Journal of Organic Chemistry, 76(20), 8159–8167. [9]

-

Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

-

BenchChem Technical Support. (2025). "Enhancing Regioselectivity of Imidazole Substitution Reactions."

Sources

- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 4. Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Pharmacological Characterization of 2-(oxolan-3-yl)-1H-imidazole as a Histamine H3 Receptor Ligand

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]